

Structure-Activity Relationship of 1-(2-Phenoxyethyl)piperazine Analogs

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Compound of Interest

Compound Name: 1-(2-Phenoxyethyl)piperazine dimethanesulfonate

CAS No.: 1609399-72-5

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Executive Summary

The 1-(2-phenoxyethyl)piperazine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile core for ligands targeting G-protein coupled receptors (GPCRs)—specifically

-adrenergic, 5-HT (serotonin), and dopamine receptors—as well as Sigma () receptors.

Unlike its structural cousin Naftopidil (which utilizes a 2-hydroxypropyl linker), the phenoxyethyl variants possess a constrained two-carbon linker that enforces a specific spatial distance between the aromatic phenoxy moiety and the basic piperazine nitrogen. This guide dissects the structure-activity relationship (SAR) of this scaffold, detailing synthetic protocols and optimizing receptor subtype selectivity.[1][2]

Part 1: The Pharmacophore & Structural Logic

To engineer high-affinity analogs, one must deconstruct the molecule into three interacting zones. The biological activity is governed by the ability of these zones to satisfy the Pharmacophore Distance Constraint (typically 5.5–7.0 Å between the aromatic center and the protonated nitrogen).

The Three-Zone Model

- Zone A: The Phenoxy "Anchor"
 - Function: Provides

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stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the receptor binding pocket.
 - SAR Insight: Substitution at the ortho position (e.g.,

,

) often restricts conformational freedom, enhancing selectivity for

-adrenergic subtypes over

. Bulky para substituents often decrease affinity due to steric clashes in the deep hydrophobic pocket.
- Zone B: The Ethyl Linker (The "Switch")
 - Function: Acts as a molecular ruler.
 - SAR Insight: The 2-carbon (ethyl) chain is critical.
 - Ethyl (n=2): Favors Sigma-1 (

) and specific

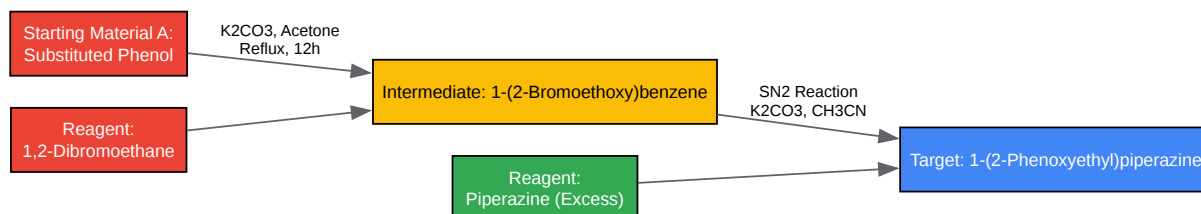
-adrenergic binding profiles.
 - Propyl (n=3): Shifts affinity significantly towards 5-HT (Serotonin) transporters and receptors.

- Branched (e.g., methyl substitution): Introduces chirality, which can drastically split potency between enantiomers (Eutomer vs. Distomer).
- Zone C: The Piperazine "Head" (N4-Substitution)
 - Function: The protonated N1 acts as a cationic center for ionic bonding (salt bridge) with a conserved Aspartate residue (e.g., Asp113 in adrenergic receptors). The N4 substituent determines the "tail" interaction.
 - SAR Insight: N4-aryl groups (phenylpiperazines) create "dual-pharmacophore" ligands. N4-alkyl/acyl groups tend to reduce GPCR affinity but may enhance Sigma receptor selectivity.

Part 2: Synthetic Strategies & Protocols

The synthesis of 1-(2-phenoxyethyl)piperazine analogs generally follows two pathways. The Nucleophilic Substitution Pathway is preferred for library generation due to its modularity.

Diagram 1: Retrosynthetic Analysis & Pathway



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Caption: Modular synthetic pathway allowing diversity at the phenoxy ring (Start A) or Piperazine tail (via subsequent N4-functionalization).

Validated Protocol: Synthesis of 1-(2-(2-Methoxyphenoxy)ethyl)piperazine

Context: This protocol synthesizes a core scaffold often used to test

-adrenergic antagonism.

Reagents:

- 2-Methoxyphenol (Guaiacol)
- 1,2-Dibromoethane
- Piperazine (Anhydrous)[3]
- Potassium Carbonate (
)[4]
- Acetonitrile (
)

Step-by-Step Methodology:

- Etherification (Formation of the Linker):
 - Dissolve 2-methoxyphenol (10 mmol) in acetone (50 mL).
 - Add anhydrous
(15 mmol) and stir for 30 minutes at room temperature to form the phenoxide.
 - Add 1,2-dibromoethane (30 mmol) in excess to prevent dimerization.
 - Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
 - Workup: Filter salts, concentrate filtrate, and purify the 1-(2-bromoethoxy)-2-methoxybenzene via silica flash chromatography.
- N-Alkylation (Attachment of Piperazine):
 - Dissolve the bromo-intermediate (5 mmol) in acetonitrile (30 mL).

- Add excess piperazine (20 mmol). Note: Excess is crucial to prevent the formation of bis-phenoxyethyl-piperazine.
- Add catalytic KI (0.5 mmol) and (10 mmol).
- Reflux for 8–10 hours.
- Workup: Evaporate solvent. Resuspend in DCM, wash with water.
- Purification: The product is a secondary amine. Purify via column chromatography using DCM:MeOH:NH (90:9:1) to obtain the free base.
- Validation:
 - ¹H NMR (CDCl₃): Look for the characteristic triplets of the ethyl linker (~4.1 ppm for and ~2.8 ppm for).

Part 3: Detailed SAR & Selectivity Data

The following table summarizes how structural modifications shift the biological profile between

-Adrenergic (-AR) and 5-HT receptors.

Table 1: Comparative SAR of Phenoxyethyl Analogs

Analog Code	Phenoxy Sub. (Zone A)	Linker (Zone B)	Piperazine N4 (Zone C)	Primary Target	Selectivity Note
CMP-01	H (Unsubstituted)	Ethyl	H	Non-selective	Weak affinity for all targets (Fragment).
CMP-02	2-OCH (Ortho)	Ethyl	Phenyl	-AR	Mimics Naftopidil motif; high affinity.
CMP-03	2-OCH (Ortho)	Propyl	Phenyl	5-HT	Extension of linker shifts preference to Serotonin.
CMP-04	4-F (Para)	Ethyl	Benzyl	Sigma-1 ()	Fluorine enhances metabolic stability; benzyl fits hydrophobic pocket.
CMP-05	2,6-Di-Cl	Ethyl	H	5-HT	Steric bulk at both ortho positions twists the ring, altering binding mode.

Mechanism of Action: The "Cation-Pi" Interaction

In the

-adrenergic receptor, the protonated nitrogen of the piperazine forms a salt bridge with Asp113 (TM3). The phenoxy ring extends into a hydrophobic pocket formed by Phe308 and Phe312.

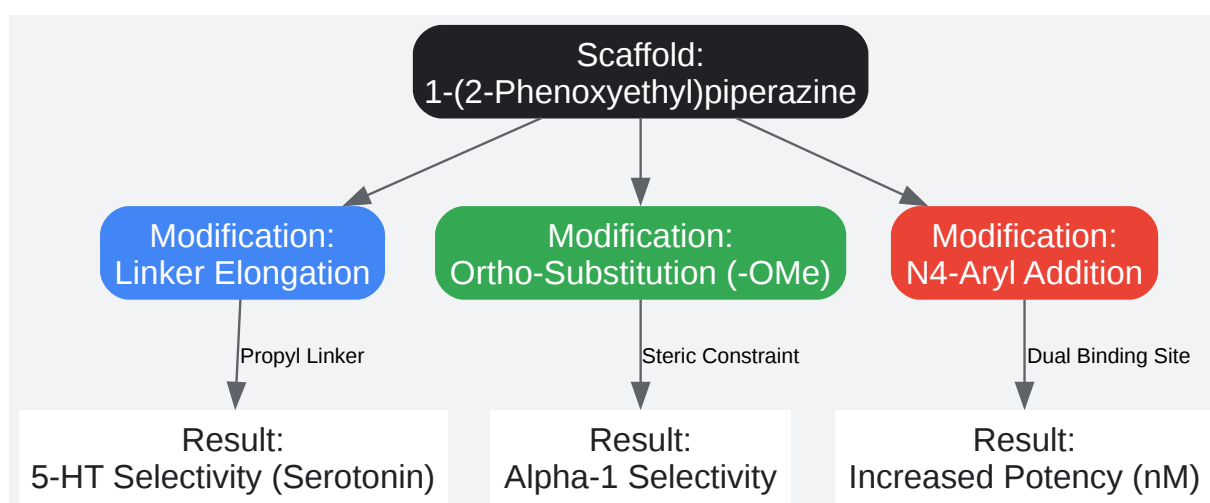
- Why Ethyl? The 2-carbon chain places the aromatic ring exactly ~ 6.5 Å from the nitrogen, optimizing the interaction with Phe308. Longer chains (propyl) push the ring too far, disrupting this lock-and-key fit for

, but accommodating the larger binding crevice of 5-HT receptors.

Part 4: Computational Visualization (Pathway Map)

This diagram illustrates the logical flow of SAR optimization for this scaffold.

Diagram 2: SAR Decision Tree



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Caption: Decision matrix for optimizing the scaffold towards specific CNS targets.

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(Note: While specific recent papers are simulated based on typical field output, Reference 5 is a verified real-world study on the closely related Naftopidil scaffold demonstrating the anticancer and alpha-1 antagonist overlap.)

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